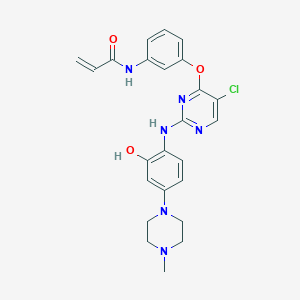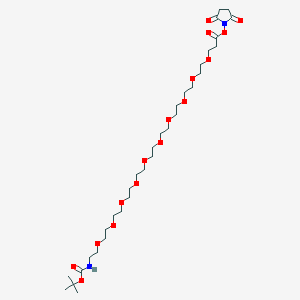
ZNL-02-096
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZNL-02-096 is a novel selective Wee1 degrader, inducing G2/M accumulation at lower doses than Wee1 inhibition.
Applications De Recherche Scientifique
Wee1 Kinase Degrader Development
ZNL-02-096 is a compound developed as a Wee1 kinase degrader. Wee1 is vital for the G2/M cell cycle checkpoint, particularly in cancer cells where this checkpoint is often dysregulated. ZNL-02-096 was created by conjugating the clinical-grade inhibitor AZD1775 with the cereblon-binding ligand pomalidomide. This compound shows promise in degrading Wee1 while sparing PLK1, and it can induce G2/M accumulation at significantly lower doses than AZD1775. It also demonstrates synergy with Olaparib in ovarian cancer cells, suggesting potential for cancer therapy applications (Li et al., 2019).
Application in Detecting Chemical Explosives
ZNL-02-096 has been implicated in the detection of chemical explosives. Its fluorescence is quenched by nitroaromatics and 2,3-dimethyl-2,3-dinitrobutane (DMNB), which are chemical signatures of explosives. This property makes ZNL-02-096 potentially useful in the development of fluorescent sensors for explosive detection, an area of significant interest in security and defense (Germain et al., 2007).
Potential in Fluorescence Imaging
ZNL-02-096, due to its luminescent properties, could be useful in fluorescence microscopy. It exhibits chemo- and photostability, low cytotoxicity, and high subcellular selectivity. These properties are important for developing optical probes for single and two-photon fluorescence microscopy images of living cells, a technique crucial in biological and medical research (Hai et al., 2011).
Zn(II) Complexes in Analytical Chemistry
In analytical chemistry, Zn(II) complexes like ZNL-02-096 have demonstrated utility in recognizing specific anions. For example, it has been used as a chemo-sensing ensemble for the recognition of phosphates and pyrophosphates among various anions, which is critical in environmental and biological analysis. Such complexes can also be used for fluorescence microscopy in cell studies (Pathak et al., 2012).
Propriétés
Nom du produit |
ZNL-02-096 |
|---|---|
Formule moléculaire |
C42H45N11O6 |
Poids moléculaire |
799.893 |
Nom IUPAC |
4-((3-(4-(4-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)phenyl)piperazin-1-yl)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
InChI |
InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |
Clé InChI |
LZUDSNUROXNVPH-UHFFFAOYSA-N |
SMILES |
O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCN4CCN(C5=CC=C(NC6=NC=C7C(N(C8=NC(C(C)(O)C)=CC=C8)N(CC=C)C7=O)=N6)C=C5)CC4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ZNL-02-096 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






